molecular formula C9H12N4O2 B15212103 2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-45-5

2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol

Cat. No.: B15212103
CAS No.: 88713-45-5
M. Wt: 208.22 g/mol
InChI Key: DXOXMGXGVYTNTD-UHFFFAOYSA-N
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Description

2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol typically involves the formation of the triazolopyridine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and mechanochemical methods are promising due to their efficiency and scalability. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be performed using agents like NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2

    Reduction: NaBH4

    Substitution: Various nucleophiles under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the methoxyethanol group.

    2-Amino[1,2,4]triazolo[1,5-a]pyridine: Similar structure but different functional groups.

Uniqueness

2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is unique due to the presence of the methoxyethanol group, which enhances its solubility and potentially its biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

88713-45-5

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-[(8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol

InChI

InChI=1S/C9H12N4O2/c10-7-2-1-3-13-9(7)11-8(12-13)6-15-5-4-14/h1-3,14H,4-6,10H2

InChI Key

DXOXMGXGVYTNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)COCCO)C(=C1)N

Origin of Product

United States

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